![molecular formula C15H20N2O2 B7472633 N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7472633.png)
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide inhibits the activity of ENaC by binding to the gamma subunit of the channel. This binding prevents the channel from opening and allowing sodium ions to enter the cell. This results in a decrease in sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential effects on sodium and fluid balance in the body. Inhibition of ENaC by N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to decrease sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Advantages and Limitations for Lab Experiments
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has the advantage of being a small molecule inhibitor that can be easily synthesized in the lab. This allows for easy testing of its potential therapeutic applications in various diseases. However, one limitation is that further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects.
Future Directions
There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One direction is to further understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects. Another direction is to test its potential therapeutic applications in various diseases such as cystic fibrosis, hypertension, and edema. Additionally, further research is needed to optimize the synthesis method of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and to develop more potent inhibitors of ENaC.
Synthesis Methods
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is synthesized through a multistep process starting with the reaction of 2-methylbutan-2-ol with phosgene to form 2-methylbutanoyl chloride. This is then reacted with 2-amino-3,4-dihydroquinoline to form the intermediate 2-methylbutanoyl-2-amino-3,4-dihydroquinoline. The final step involves the reaction of the intermediate with isobutyl isocyanate to form N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) which are involved in the regulation of sodium and fluid balance in the body. Inhibition of ENaC has been shown to have potential therapeutic applications in diseases such as cystic fibrosis, hypertension, and edema.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(2,3)17-14(19)11-5-7-12-10(9-11)6-8-13(18)16-12/h5,7,9H,4,6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKPJYCRVYEVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.